Glycyldehydroalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycyldehydroalanine is a biochemical.

科学研究应用

Synthesis of Glycyldehydroalanine Derivatives

The synthesis of this compound derivatives has been explored extensively. One notable approach involves the dehydration of serine residues to yield this compound, which can then be incorporated into peptide chains:

| Compound | Synthetic Method | Isolated Yield |

|---|---|---|

| 1a | Dehydration of serine residues (MsCl, Et3N, DBU in DMF at -10 °C) | 70% |

| 1b | Coupling of dipeptide building blocks (mixed anhydride method) | 48% |

| 3 | Coupling of dipeptide building blocks (guanidinium salt method) | 66% |

This table summarizes various synthetic methods for producing this compound derivatives, highlighting their yields and efficiency in laboratory settings .

Antiproliferative Activity

Research has demonstrated that this compound derivatives exhibit antiproliferative activity against various cancer cell lines. A study reported the synthesis of tetrapeptides containing this compound, which showed promising results against urinary bladder transitional cell carcinoma . The activity was attributed to the unique structural characteristics of the dehydroamino acid, which enhances interaction with biological targets.

Development of Artzymes

This compound serves as a building block for the development of artificial enzymes (artzymes). These enzymes are designed to mimic natural enzymatic functions and can be utilized in biocatalysis. The incorporation of this compound into peptide sequences allows for the introduction of rigidity and reactivity, which are crucial for enzyme-like behavior .

Case Study: Synthesis and Characterization

In a recent study, researchers synthesized tetrapeptides containing two units of this compound along with other amino acids. The peptides were characterized using X-ray crystallography, revealing their three-dimensional structures and confirming the presence of reactive double bonds that could participate in further chemical reactions .

Case Study: Anticancer Properties

Another study investigated the anticancer properties of this compound-containing peptides against resistant cancer cell lines. The findings indicated that certain derivatives maintained efficacy even in cells resistant to conventional therapies, suggesting potential for therapeutic development in drug-resistant cancers .

化学反应分析

Key Methods:

-

Chemical Dehydration : Serine residues in peptides undergo dehydration using agents like methanesulfonyl chloride (MsCl) and DBU, yielding Dha with isolated yields of 70–73% .

-

Radical-Mediated Pathways : Asymmetric cleavage of disulfide bonds under collision-induced dissociation (CID) generates Dha residues in gas-phase reactions .

-

Enzymatic Approaches : Glycyl-tRNA-dependent enzymes (e.g., PEARLs) in bacteria catalyze post-translational modifications to introduce Dha .

Example Protocol :

textBoc-Gly-Ser-OMe → Boc-Gly-ΔAla-OMe Reagents: MsCl, Et₃N, DBU in DMF at −10°C Yield: 70% [13]

Chemical Reactions of Glycyldehydroalanine

The α,β-unsaturated amide in Gly-ΔAla participates in diverse reactions:

Nucleophilic Additions

-

Thiol-Ene Reactions : Dha reacts with thiols (e.g., 1-thiol-GlcNAc) to form stable thioether adducts, enabling site-specific protein glycosylation .

-

Amine Additions : Primary amines undergo conjugate additions to Dha, forming β-aminoalanine derivatives .

Radical-Mediated Cleavage

Under CID, Gly-ΔAla-containing peptides exhibit N–Cα bond cleavage , producing c- and z-type fragment ions. This "dehydroalanine effect" localizes modifications in mass spectrometry :

Gly Ala PheCIDc ion Gly +z ion Phe

Crosslinking Reactions

Dha residues react with cysteine or lysine side chains in proteins, forming covalent crosslinks (e.g., lanthionine or lysinoalanine bridges) .

Mass Spectrometry Fragmentation Patterns

| Peptide Sequence | Fragment Ions (m/z) | Cleavage Site |

|---|---|---|

| Boc-Gly-ΔAla-Phe-ΔAla | c₁ (Boc-Gly), z₃ (Phe-ΔAla) | N–Cα of ΔAla |

| Gly-ΔAla-Met | c₂ (Gly-ΔAla), z₁ (Met) | N–Cα of ΔAla |

Stability Under CID

-

Dha-containing peptides fragment at lower collision energies (<30 eV) compared to saturated analogs.

-

Fragmentation efficiency depends on proton mobility and charge state.

Challenges and Limitations

属性

CAS 编号 |

10367-06-3 |

|---|---|

分子式 |

C5H8N2O3 |

分子量 |

144.13 g/mol |

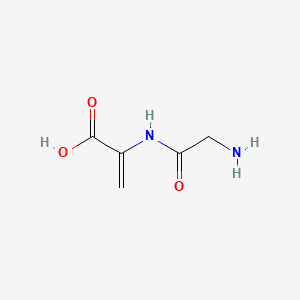

IUPAC 名称 |

2-[(2-aminoacetyl)amino]prop-2-enoic acid |

InChI |

InChI=1S/C5H8N2O3/c1-3(5(9)10)7-4(8)2-6/h1-2,6H2,(H,7,8)(H,9,10) |

InChI 键 |

HJIIFWYYFJPTGK-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)O)NC(=O)CN |

规范 SMILES |

C=C(C(=O)O)NC(=O)CN |

外观 |

Solid powder |

Key on ui other cas no. |

10367-06-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Glycyldehydroalanine; NSC 203458; NSC-203458; NSC203458 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。